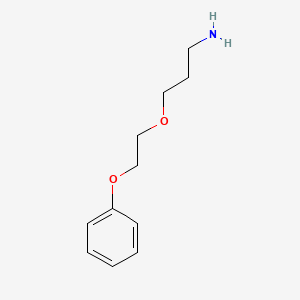
3-(2-Phenoxyethoxy)propan-1-amine
Beschreibung
3-(2-Phenoxyethoxy)propan-1-amine is a secondary amine characterized by a propane backbone substituted with a phenoxyethoxy group (–O–C6H5–O–CH2CH2–) at the third carbon. Its molecular formula is C11H17NO2, with a molecular weight of 195.26 g/mol (approximated based on structural analogs) .
Synthesis routes for such amines often involve reductive alkylation or nucleophilic substitution.
Eigenschaften
CAS-Nummer |
6903-18-0 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-(2-phenoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c12-7-4-8-13-9-10-14-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2 |
InChI-Schlüssel |
WQFCFMPMUNOOTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOCCCN |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOCCCN |
Andere CAS-Nummern |
6903-18-0 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Phenoxy and Phenoxyethoxy Derivatives
- Key Differences: The trifluoroethoxy group in the second compound increases electronegativity and resistance to oxidative metabolism compared to the non-fluorinated phenoxyethoxy analog.
Alkoxy Chain Variations
- Shorter chains (e.g., methoxy) balance solubility and permeability.
Fluorinated Derivatives
- Key Differences: Difluoroethoxy groups provide greater steric and electronic effects than monofluoro analogs, influencing receptor binding and in vivo clearance rates. highlights that fluorinated propan-1-amine derivatives, such as N-(3-[18F]fluorobenzyl)propan-1-amine, exhibit superior brain clearance in imaging studies compared to non-fluorinated analogs .
Heterocyclic and Aromatic Substituted Derivatives
- Key Differences : Bulky aromatic groups (e.g., naphthyloxy in D01) enhance binding to hydrophobic pockets in proteins, while heterocycles (e.g., piperazinyl) introduce hydrogen-bonding capabilities. D01’s dual activity underscores the importance of balanced hydrophobicity and electronic effects in multitarget drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


